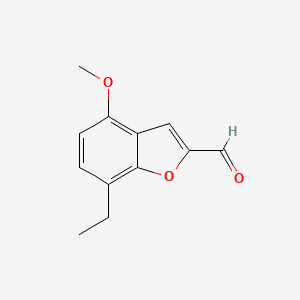

7-Ethyl-4-methoxybenzofuran-2-carbaldehyde

CAS No.:

Cat. No.: VC17288498

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O3 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 7-ethyl-4-methoxy-1-benzofuran-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H12O3/c1-3-8-4-5-11(14-2)10-6-9(7-13)15-12(8)10/h4-7H,3H2,1-2H3 |

| Standard InChI Key | MUTMUBLBVZUMJC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C2C(=C(C=C1)OC)C=C(O2)C=O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 7-ethyl-4-methoxybenzofuran-2-carbaldehyde (C₁₃H₁₄O₃) features:

-

A methoxy group (-OCH₃) at the 4-position of the benzene ring.

-

An ethyl group (-CH₂CH₃) at the 7-position.

-

A carbaldehyde group (-CHO) at the 2-position of the fused furan ring.

Table 1: Theoretical Physicochemical Properties

The aldehyde functionality introduces reactivity toward nucleophilic additions, while the methoxy and ethyl groups influence electronic effects and steric bulk .

Synthetic Methodologies

Cyclization Strategies

Benzofuran cores are typically constructed via base-catalyzed intramolecular aldol condensation. For example, ethyl 7-methoxybenzofuran-2-carboxylate is synthesized by cyclizing 2-formylphenoxyacetic acid derivatives in DMF with anhydrous K₂CO₃ at 92–94°C . Adapting this method, the aldehyde derivative could be obtained by:

-

Formylation: Introducing the aldehyde group via Vilsmeier-Haack reaction or oxidation of a hydroxymethyl precursor.

-

Substituent Introduction: Alkylation at the 7-position using ethyl halides under basic conditions .

Challenges in Nitro Group Reduction

In related compounds (e.g., ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate), catalytic hydrogenation (10% Pd/C, H₂) reduces nitro groups to amines . For 7-ethyl-4-methoxybenzofuran-2-carbaldehyde, similar conditions might risk over-reduction of the aldehyde, necessitating controlled reaction times and catalyst ratios .

Reactivity and Functionalization

Aldehyde-Specific Reactions

The 2-carbaldehyde group enables:

-

Nucleophilic Additions: Formation of imines or hydrazones.

-

Oxidation/Reduction: Conversion to carboxylic acids or alcohols, respectively.

Electrophilic Aromatic Substitution

The methoxy group activates the benzene ring toward electrophiles (e.g., nitration, sulfonation), primarily at the 5- and 6-positions due to directing effects .

Recent Research and Knowledge Gaps

Synthesis Optimization

Recent studies highlight the role of palladium catalysts and microwave-assisted synthesis in improving benzofuran yields . Applying these techniques to 7-ethyl-4-methoxybenzofuran-2-carbaldehyde could address current inefficiencies.

Biological Screening

No published data exist on this compound’s bioactivity. Prioritized assays should include:

-

Cytotoxicity Screening: Against cancer cell lines (e.g., MCF-7, HeLa).

-

Antimicrobial Testing: Using Gram-positive/negative bacteria and fungi.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume